2-Amino-3-fluorobutyric acid

Description

Significance of Fluorinated Amino Acids in Chemical Biology and Medicinal Chemistry Research

The strategic incorporation of fluorine into amino acids has become a pivotal tool in chemical biology and medicinal chemistry. rsc.orgresearchgate.net Fluorinated amino acids are compounds where one or more hydrogen atoms have been replaced by fluorine. numberanalytics.com This substitution can significantly alter the parent molecule's physicochemical properties, including polarity, lipophilicity, and acidity (pKa). numberanalytics.comenamine.net The unique characteristics of the fluorine atom, such as its small atomic radius, high electronegativity, and the strength of the carbon-fluorine bond, are responsible for these effects. nih.govresearchgate.net

In medicinal chemistry, introducing fluorine is a well-established strategy to enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets. enamine.netmdpi.com Fluorinated amino acids are integrated into peptides and proteins to create novel therapeutic agents with improved stability and efficacy. numberanalytics.comnumberanalytics.com This approach has been explored for developing new antibiotics, antivirals, and anti-cancer drugs. mdpi.comnumberanalytics.com The enhanced stability often comes from fluorine's ability to shield adjacent chemical bonds from enzymatic degradation.

In the realm of chemical biology, fluorinated amino acids serve as powerful probes for studying protein structure, function, and dynamics. rsc.org The fluorine-19 isotope (¹⁹F) is an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing researchers to monitor protein folding and interactions without interference from other biological signals. researchgate.net Furthermore, radiolabeled fluorinated amino acids, particularly those containing fluorine-18 (B77423) (¹⁸F), are valuable tracers for Positron Emission Tomography (PET) imaging. numberanalytics.commdpi.com This application is especially prominent in oncology, where ¹⁸F-labeled amino acids can help visualize tumors due to their increased uptake by rapidly proliferating cancer cells. mdpi.comrsc.org The ability to modulate the properties of proteins and peptides by introducing fluorinated residues has also found applications in materials science for creating novel self-assembling peptides and nanomaterials. researchgate.netnumberanalytics.com

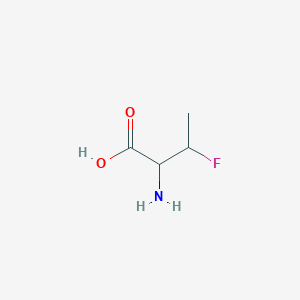

Overview of 2-Amino-3-fluorobutyric Acid as a Research Target

This compound, also known as 2-amino-3-fluorobutanoic acid, is a specific fluorinated amino acid that has garnered interest within the scientific community. nih.govcymitquimica.com It is a derivative of the natural amino acid threonine, where a hydroxyl group is replaced by a fluorine atom. One documented method for its synthesis involves the esterification of DL- and L-Threonine to their corresponding methyl or ethyl esters, followed by treatment with sulfur tetrafluoride in anhydrous hydrogen fluoride (B91410) to produce the fluorinated esters. doi.org Subsequent hydrolysis of these esters yields this compound. doi.org

As a research target, this compound embodies the potential benefits conferred by fluorination. Its structural properties are of interest to synthetic and medicinal chemists. cymitquimica.com The presence of the fluorine atom adjacent to a methyl group and the amino acid backbone makes it a chiral molecule with the potential to influence the conformation of peptides into which it might be incorporated. This conformational control is a key aspect of designing peptidomimetics with specific biological activities. enamine.net

While extensive, specific research findings on the direct applications of this compound are not as widely published as for other fluorinated amino acids, its structural similarity to other compounds used in metabolic and imaging studies suggests its potential as a valuable building block. For instance, fluorinated glutamine derivatives have been developed as PET imaging agents for tumors. rsc.org Given the general utility of fluorinated amino acids in drug design and as biological probes, this compound remains a compound of interest for further investigation in these areas. numberanalytics.commdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-fluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO2/c1-2(5)3(6)4(7)8/h2-3H,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVQOHDATXHIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40312235 | |

| Record name | 2-AMINO-3-FLUOROBUTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40312235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50885-01-3 | |

| Record name | 2-AMINO-3-FLUOROBUTANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-AMINO-3-FLUOROBUTANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-AMINO-3-FLUOROBUTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40312235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-fluorobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-3-fluorobutanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT2E3BH52S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Stereoselective Approaches for 2 Amino 3 Fluorobutyric Acid

Historical Development of Synthetic Routes to Fluorinated Amino Acids

The synthesis of fluorinated amino acids has evolved significantly from classical methods to more modern and sophisticated strategies. nih.gov Early approaches often mirrored traditional amino acid syntheses, such as the ammonolysis of halo-acids and transformations of oxo-groups into amino functionalities. nih.gov Methods like the Strecker and hydantoin (B18101) syntheses were employed for chain extension by one carbon atom, while the Erlenmeyer azlactone method and alkylation of CH-acidic esters were used for two-carbon extensions. nih.gov

A significant advancement in the field was the development of direct fluorination techniques. nih.gov The use of elemental fluorine and other electrophilic fluorinating reagents marked a new era in the synthesis of these compounds. nih.govnih.gov Reagents such as the Yarovenko reagent, sulfur tetrafluoride, and its derivative diethylaminosulfur trifluoride (DAST) also became important tools for introducing fluorine into organic molecules, including amino acid precursors. nih.govnih.gov The utilization of trifluoropyruvates as fluorinated synthons further expanded the synthetic chemist's toolbox. nih.gov More recent developments have focused on transition-metal catalysis and novel fluoroalkylating reagents, enabling more selective and efficient access to a diverse range of fluorinated amino acids. rsc.org These modern methods also include direct fluorination and fluoroalkylation of existing amino acids and peptides, allowing for late-stage modifications. rsc.org

Asymmetric Synthesis of 2-Amino-3-fluorobutyric Acid and its Stereoisomers

The biological activity of this compound is highly dependent on its stereochemistry. Consequently, the development of asymmetric synthetic methods to control the absolute and relative configuration of the two stereocenters has been a primary focus of research. These approaches can be broadly categorized into chiral auxiliary-based methods, catalytic asymmetric fluorination, enzymatic and biocatalytic strategies, and diastereoselective synthesis.

Chiral Auxiliary-Based Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy has been successfully applied to the synthesis of fluorinated amino acids. nih.gov For instance, chiral oxazolidinones, popularized by David Evans, can be used to control the stereochemistry of alkylation and aldol (B89426) reactions, which can be adapted for the synthesis of this compound precursors. wikipedia.org The auxiliary guides the approach of the electrophile or nucleophile, leading to a high degree of stereoselectivity. After the desired stereocenter is set, the auxiliary can be cleaved and recycled. wikipedia.org Another example involves the use of chiral sulfinimines, where a chiral sulfinyl group attached to the imine nitrogen directs the stereoselective addition of nucleophiles. mdpi.com

A practical, large-scale synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid has been developed utilizing a recyclable chiral auxiliary to form a Ni(II) complex with a glycine (B1666218) Schiff base. nih.gov This complex is then alkylated with CF₃–CH₂–I. Subsequent disassembly of the complex allows for the recovery of the chiral auxiliary and the desired fluorinated amino acid. nih.gov

Catalytic Asymmetric Fluorination Strategies

Catalytic asymmetric fluorination has emerged as a powerful tool for the synthesis of chiral fluorinated molecules, including amino acids. nih.gov This approach utilizes a chiral catalyst to control the stereoselectivity of the fluorination step. Both electrophilic and nucleophilic fluorinating reagents have been employed in these reactions. mdpi.com

Recent advancements have focused on the development of novel chiral catalysts and fluorinating agents to achieve high enantioselectivity. researchgate.netnih.govthieme.de For example, chiral palladium-enolate intermediates have been used for the catalytic enantioselective monofluorination of α-ketoesters, which can then be converted to β-fluoro-α-amino esters. mdpi.comnih.gov Another innovative strategy involves the use of a chiral iodine catalyst in conjunction with BF₃·Et₂O as a nucleophilic fluorine source for the asymmetric fluorination of enamides, yielding chiral fluorinated oxazines with high enantioselectivity. nih.govresearchgate.netrepec.org

Enzymatic and Biocatalytic Approaches to Stereoisomers

Enzymatic and biocatalytic methods offer a highly selective and environmentally friendly alternative for the synthesis of chiral fluorinated amino acids. nih.gov These methods leverage the inherent stereoselectivity of enzymes to resolve racemic mixtures or to perform asymmetric transformations. rsc.org For instance, lipases can be used for the enantioselective hydrolysis of racemic esters of fluorinated amino acids, affording one enantiomer of the amino acid and the unreacted ester of the other enantiomer. mdpi.com

Directed evolution of enzymes is a powerful technique to create biocatalysts for specific reactions. nih.gov Recently, a non-heme iron enzyme, 1-aminocyclopropane-1-carboxylic acid oxidase (ACCO), was repurposed through directed evolution to catalyze the enantioselective C(sp³)-H fluorination. nih.gov This engineered enzyme displayed significantly enhanced activity and excellent enantioselectivity in converting a range of substrates into enantioenriched organofluorine products. nih.gov Such biocatalytic approaches hold great promise for the efficient and sustainable synthesis of specific stereoisomers of this compound.

Diastereoselective Synthesis Methods

Diastereoselective synthesis aims to control the relative stereochemistry of newly formed stereocenters. In the context of this compound, this involves controlling the configuration at C2 and C3. One common approach is the fluorination of a chiral, non-racemic precursor that already contains one of the desired stereocenters. For example, the fluorination of enantiopure β-hydroxy amino acid derivatives, such as threonine, can lead to the formation of this compound. doi.org The stereochemistry of the starting material influences the stereochemical outcome of the fluorination reaction.

A notable method involves the treatment of methyl and ethyl esters of DL- and L-threonine with sulfur tetrafluoride in anhydrous hydrogen fluoride (B91410) to yield the corresponding 2-amino-3-fluorobutyrates. doi.org Subsequent hydrolysis affords DL- and L-2-amino-3-fluorobutyric acid, respectively. doi.org Another strategy involves the diastereoselective fluorination of N-Boc arylsulfonyloxazolidine derivatives. nih.govresearchgate.net The stereoisomers of the 3-benzylsulfonyl-3-monofluoro α-amino acid can be accessed through epimerization at the fluorine-bearing carbon. mdpi.comnih.gov Tandem conjugate addition of a chiral lithium amide to an α,β-unsaturated ester followed by fluorination of the intermediate enolate has also been shown to be a highly stereoselective method for producing anti-α-fluoro-β-amino esters. researchgate.net

Below is a table summarizing various diastereoselective approaches:

| Starting Material | Reagent | Product | Diastereomeric Ratio (d.r.) |

| t-Butyl cinnamate | Lithium (S)-(-)-N-benzyl-N-alpha-methylbenzylamide, N-fluorobenzenesulfonimide | anti-α-Fluoro-β³-phenylalanine derivative | up to 99:1 |

| Ethyl crotonate | Lithium (S)-(-)-N-benzyl-N-alpha-methylbenzylamide, N-fluorobenzenesulfonimide | anti-α-Fluoro-β³-amino ester derivative | Not specified |

| N-acryloyl SuperQuat derivatives | Lithium dibenzylamide | 2-Substituted-3-aminopropanoic acids | Not specified |

| (R)-N-Bn-(aziridin-2-yl)methylphosphonate | Trimethylsilyl azide, then reduction | (R)-2-(N-Boc-amino)-3-azidopropylphosphonate | Regiospecific |

| (S)-N-Bn-(aziridin-2-yl)methylphosphonate | Glacial acetic acid | (S)-2-(N-Bn-amino)-3-acetoxypropylphosphonate | Regiospecific |

Novel Fluorination Strategies Applied to Amino Acid Precursors

The field of fluorine chemistry is continually evolving, with new reagents and methods being developed to introduce fluorine into organic molecules with greater efficiency and selectivity. rsc.orgnih.govresearchgate.net These novel strategies are also being applied to the synthesis of fluorinated amino acids.

Photoredox catalysis has emerged as a mild and powerful method for the formation of C-F bonds. nih.gov For example, a metal-free, regioselective carbofluorination of dehydroalanine (B155165) derivatives has been developed using visible-light photoredox catalysis. nih.gov This method allows for the incorporation of a wide range of alkyl radicals and subsequent fluorination to afford α-fluoro-α-amino acids. nih.gov

Another area of innovation is the development of new electrophilic fluorinating reagents. nih.gov Reagents like Selectfluor® have been widely used for the fluorination of electron-rich amino acid side chains. nih.gov More recently, catalytic systems that can achieve C(sp³)-H fluorination are gaining prominence. For instance, a Cu(II)-mediated catalytic C(sp³)-H direct fluorination has been reported, which utilizes a directing group to achieve selective fluorination of both aliphatic and aromatic amino acids. nih.gov The development of such site-selective fluorination methods opens up new avenues for the synthesis of complex fluorinated amino acids like this compound from readily available precursors.

Late-Stage Fluorination Techniques

Late-stage fluorination (LSF) involves introducing a fluorine atom into a complex molecule, such as an amino acid derivative, in one of the final synthetic steps. core.ac.uk This strategy is advantageous as it allows for the synthesis of fluorinated target molecules from readily available, non-fluorinated precursors. core.ac.uk Deoxyfluorination, the substitution of a hydroxyl group with a fluorine atom, is a prominent LSF technique. researchgate.net

One of the earliest syntheses of this compound utilized this approach, starting from DL- and L-Threonine. doi.org The threonine was first esterified, and the resulting methyl or ethyl esters were treated with sulfur tetrafluoride (SF₄) in anhydrous hydrogen fluoride (HF). This step replaces the hydroxyl group at the C3 position with fluorine. Subsequent hydrolysis of the fluorinated esters yielded DL- and L-2-amino-3-fluorobutyric acid, respectively. doi.org

Nucleophilic fluorinating reagents are central to many LSF methods. nih.gov Reagents like diethylaminosulfur trifluoride (DAST) and its safer alternatives, such as Deoxofluor [bis(2-methoxyethyl)aminosulfur trifluoride], are commonly employed to displace a hydroxyl group. core.ac.ukresearchgate.netnih.gov These reagents offer a practical way to achieve deoxyfluorination under relatively mild conditions compared to reagents like SF₄. core.ac.ukresearchgate.net

| Reagent | Precursor | Product | Key Features |

| Sulfur Tetrafluoride (SF₄) in HF | Threonine Esters | 2-Amino-3-fluorobutyrate Esters | Effective for deoxyfluorination of amino acid esters. doi.org |

| DAST (Diethylaminosulfur trifluoride) | Hydroxy-amino acid derivatives | Fluoro-amino acid derivatives | Common nucleophilic fluorinating agent for displacing leaving groups. researchgate.netnih.gov |

| Deoxofluor | Hydroxy-amino acid derivatives | Fluoro-amino acid derivatives | A safer alternative to DAST, suitable for larger scale synthesis. core.ac.uk |

Metal-Catalyzed Fluorination

Transition metal-catalyzed reactions have emerged as powerful tools for forming carbon-fluorine bonds with high selectivity. mdpi.com Palladium catalysis, in particular, has been successfully applied to the site-selective fluorination of C(sp³)–H bonds, which is a challenging transformation. mdpi.comnih.gov

A notable method involves the Pd(II)-catalyzed diastereoselective fluorination of the β-methylene C(sp³)–H bonds of α-amino acid derivatives. nih.gov This approach utilizes a directing group, such as 2-(pyridin-2-yl)isopropyl amine (PIP), attached to the amino acid. mdpi.com The directing group facilitates the coordination of the palladium catalyst to the substrate, enabling the selective activation and subsequent fluorination of a specific C-H bond. Mechanistic studies suggest that the reaction may proceed through the reductive elimination of C-F from a high-valent palladium intermediate. nih.gov This strategy allows for the creation of β-fluorinated α-amino acids from precursors with both aliphatic and benzylic C-H bonds. nih.gov

Silver-catalyzed fluorination represents another significant advancement in late-stage functionalization. nih.gov While often applied to aryl compounds, the principles can be extended to other substrates. These methods can tolerate a wide variety of functional groups, a crucial feature for complex molecules like amino acids. nih.gov

| Catalyst System | Substrate Type | Key Feature |

| Palladium(II) with Directing Group | α-Amino acid derivatives | Site- and diastereoselective fluorination of unactivated β-C(sp³)–H bonds. mdpi.comnih.gov |

| Silver(I) | Aryl stannanes, boronic acids, silanes | High functional group tolerance in late-stage fluorination reactions. nih.govharvard.edu |

Photocatalytic/Radical Fluorination

Photocatalytic and radical-based methods offer mild and efficient pathways for C-F bond formation. mdpi.com These reactions are typically initiated by visible light, which excites a photocatalyst, triggering a single-electron transfer (SET) process to generate radical intermediates. rsc.orgnih.gov

One common strategy is the decarboxylative fluorination of aliphatic carboxylic acids. nih.gov In this process, the photocatalyst, upon irradiation, oxidizes a carboxylate to form a carboxyl radical. This radical rapidly extrudes carbon dioxide to generate an alkyl radical, which is then trapped by an electrophilic fluorine source like Selectfluor to form the C-F bond. nih.gov This method is advantageous for its operational simplicity and the use of readily available carboxylic acids as precursors. nih.gov

This radical-based approach can be applied to amino acid synthesis. For instance, unprotected amino acids can serve as radical precursors through a silver(I)-catalyzed oxidative decarboxylation process, with Selectfluor acting as both the oxidant and fluorine source. researchgate.net The generation of an α-aminoalkyl radical, followed by fluorine atom transfer, facilitates C-H fluorination. researchgate.net While many examples focus on α-fluorination or fluorination at other positions, the underlying principles of radical generation and fluorination are applicable to the synthesis of various fluorinated amino acid isomers. mdpi.comnih.gov

Purification and Isolation Techniques for Enantiomerically Pure this compound

Obtaining enantiomerically pure forms of amino acids is critical for their application in biological and pharmaceutical contexts. When a synthesis results in a racemic or diastereomeric mixture, purification and isolation of the desired stereoisomer are necessary.

A primary method for separating enantiomers is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (chiral HPLC). This technique is highly effective for both analytical determination of enantiomeric excess (ee) and for the preparative separation of enantiomers. nih.govscielo.br The choice of the chiral column and mobile phase is crucial for achieving good separation of the amino acid enantiomers. scielo.br

Column chromatography on a standard stationary phase like silica (B1680970) gel is a fundamental technique used for the purification of reaction products. While not typically used for resolving enantiomers directly, it is essential for removing impurities and separating diastereomers, which may be formed during stereoselective syntheses. nih.govresearchgate.net The purified diastereomers can then be further processed to yield the enantiomerically pure target compound.

In some cases, enantiomeric purity can be established using Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral discriminating agent. nih.gov This method allows for the differentiation of enantiomers in the NMR spectrum, providing a way to determine the enantiomeric ratio in a sample.

Furthermore, a common strategy to obtain an enantiomerically pure product is to start the synthesis from a chiral precursor, a method known as the chiral pool approach. For example, the synthesis of L-2-amino-3-fluorobutyric acid was achieved starting from L-threonine, which already possesses the desired stereochemistry at the α-carbon. doi.org This approach can circumvent the need for a final resolution step if the reaction proceeds with high stereochemical fidelity.

Stereochemical Investigations and Conformational Analysis

Stereoisomers of 2-Amino-3-fluorobutyric Acid (e.g., Threo and Erythro Diastereomers)

This compound, with two chiral centers at carbons C2 and C3, can exist as four possible stereoisomers. These stereoisomers can be grouped into two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is defined as diastereomeric. libretexts.orglibretexts.org The nomenclature used to distinguish between these diastereomers is threo and erythro. nist.gov

This naming convention originates from the structures of the four-carbon sugars, threose and erythrose. In the context of this compound, the erythro isomer has similar substituents on the same side when drawn in a Fischer projection, while the threo isomer has them on opposite sides. youtube.com The stereochemical relationship is crucial as diastereomers have different physical properties and can exhibit distinct chemical and biological behavior. libretexts.orglibretexts.org

The synthesis of this compound often starts from threonine (2-amino-3-hydroxybutanoic acid), a structurally analogous amino acid. libretexts.orgdoi.org For instance, the treatment of methyl or ethyl esters of DL-threonine with sulfur tetrafluoride yields the corresponding esters of DL-2-amino-3-fluorobutyric acid. doi.org This highlights that the stereochemistry of the starting material can direct the stereochemical outcome of the fluorinated product.

| Stereoisomer Pair | Relationship | Key Feature |

| (2R, 3R) and (2S, 3S) | Enantiomers | Mirror images, opposite configurations at all chiral centers. libretexts.orglibretexts.org |

| (2R, 3S) and (2S, 3R) | Enantiomers | Mirror images, opposite configurations at all chiral centers. libretexts.orglibretexts.org |

| (2R, 3R) and (2R, 3S) | Diastereomers | Not mirror images, different configuration at one chiral center. libretexts.orglibretexts.org |

| (2R, 3R) and (2S, 3R) | Diastereomers | Not mirror images, different configuration at one chiral center. libretexts.orglibretexts.org |

Conformational Preferences and Dynamics of this compound

The substitution of a hydrogen atom with fluorine can profoundly impact a molecule's conformation. researchgate.net A key factor is the "gauche effect," which describes the tendency of certain groups to prefer a gauche orientation (a 60° dihedral angle) over an anti orientation (a 180° dihedral angle). In protonated β-fluoroamines like this compound, a strong electrostatic attraction exists between the positively charged amino group (-NH3+) and the partially negatively charged fluorine atom (Fδ−). nih.gov This attraction stabilizes the conformation where these two groups are gauche to each other. nih.govnih.gov

This gauche preference can be quite significant, with energy differences between the anti and gauche conformers reaching up to 5.0 kcal·mol−1. nih.gov This effect can reinforce or destabilize certain chain conformations, thereby influencing how the molecule folds and interacts with its environment. researchgate.net For example, in threo-difluoroalkanes, this effect favors an extended, zigzag conformation, whereas in erythro diastereomers, it can induce a bend in the carbon chain. researchgate.net This demonstrates that the stereochemistry and the conformational preferences are intrinsically linked.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecular conformation in solution. Specifically, ¹⁹F NMR is exceptionally well-suited for analyzing fluorinated compounds like this compound. beilstein-journals.orgnih.gov

Several factors contribute to the utility of ¹⁹F NMR:

High Sensitivity and Natural Abundance : The ¹⁹F nucleus has a spin of ½, is 100% naturally abundant, and possesses 83% of the sensitivity of the proton (¹H) nucleus. nih.gov

No Background Signal : Fluorine is virtually absent in biological systems, meaning that spectra of fluorine-labeled molecules are free from background signals. nih.goved.ac.uk

Wide Chemical Shift Range : The ¹⁹F chemical shift range is about 100 times larger than that of ¹H, which provides excellent signal dispersion and high sensitivity to changes in the local electronic environment. nih.gov

In conformational studies, ¹⁹F NMR can provide a wealth of information. The chemical shift of the fluorine atom is highly sensitive to its surroundings, allowing researchers to detect and quantify different conformational states. ed.ac.uk Changes in temperature or solvent can alter the equilibrium between conformers, which is observable as changes in the ¹⁹F NMR spectrum. This makes ¹⁹F NMR an ideal probe for investigating the dynamics of fluorinated molecules and their interactions. beilstein-journals.orgnih.gov

| Property | Advantage for Conformational Studies |

| High Sensitivity | Allows for the study of low-concentration samples. nih.gov |

| Wide Chemical Shift Window | Minimizes signal overlap and makes chemical shifts highly sensitive to subtle changes in molecular conformation and environment. nih.goved.ac.uk |

| Absence in Nature | Provides a background-free signal for unambiguous analysis in complex biological media. ed.ac.uk |

| Spin ½ Nucleus | Yields sharp signals and allows for straightforward spectral interpretation. nih.gov |

Alongside experimental techniques, computational and theoretical methods are invaluable for understanding the conformational landscape of this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), allow for the detailed exploration of a molecule's potential energy surface. researchgate.netresearchgate.net

These studies can:

Identify Stable Conformers : By calculating the energies of various rotational isomers (rotamers), researchers can identify the most stable, low-energy conformations. researchgate.net

Quantify Energy Differences : Theoretical calculations can determine the relative energies between different conformers, providing insight into their populations at equilibrium according to Boltzmann statistics. mdpi.com

Analyze Influencing Factors : Computational methods can dissect the various forces at play, such as steric hindrance, electrostatic interactions (like the fluorine-amine gauche effect), and hyperconjugation, to understand why certain conformations are preferred. researchgate.netresearchgate.net

Simulate Solvent Effects : By using continuum solvent models (like CPCM), calculations can estimate the conformational preferences in different solvents, which is crucial for comparing theoretical data with experimental results from solution-phase studies like NMR. researchgate.netresearchgate.net

For instance, studies on the related molecule 3-fluoroalanine have shown that while fluorine substitution only marginally alters the principal conformations of alanine (B10760859), specific conformers are stabilized by the fluorine gauche effect and potential hydrogen bonding between fluorine and the amino or carboxyl groups. researchgate.net A comprehensive analysis of 2,3-difluorobutane (B14755600) revealed a complex interplay of several competing energetic effects, indicating that conformational preferences cannot always be predicted by simple intuition alone. researchgate.net

Stereochemical Impact on Biological Interactions

Stereochemistry is a pivotal factor in determining the biological activity of chiral molecules, as biological systems, such as enzymes and receptors, are themselves chiral. nih.gov The specific three-dimensional arrangement of atoms in a stereoisomer dictates its ability to bind to a biological target. Usually, only one stereoisomer of a chiral compound is biologically active. libretexts.orglibretexts.orgnih.gov

The distinct conformations adopted by the threo and erythro diastereomers of this compound can lead to significant differences in their biological interactions. For example, studies on the diastereomers of 3-fluoroglutamate, a related fluorinated amino acid, showed that they interact differently with the enzyme glutamate (B1630785) decarboxylase. nih.gov The threo isomer was processed into 4-amino-3-fluorobutyrate, while the erythro isomer underwent a reaction that resulted in the loss of the fluorine atom. nih.gov This differential reactivity demonstrates that the enzyme's active site can distinguish between the two diastereomers due to their rigid conformations. nih.gov

Biological and Biochemical Applications in Research

Incorporation into Peptides and Proteins for Structural and Functional Studies

The introduction of 2-amino-3-fluorobutyric acid into peptide and protein structures allows for the fine-tuning of their biological and physical properties. The high electronegativity and unique steric properties of the fluorine atom can induce significant changes in the local environment, influencing everything from folding to intermolecular interactions.

Solid-Phase Peptide Synthesis (SPPS) with Fluorinated Amino Acids

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids into a desired sequence. The incorporation of fluorinated amino acids like this compound into SPPS protocols has become increasingly common. While specific protocols for this compound are not extensively detailed in publicly available literature, the general principles for incorporating non-canonical amino acids are well-established.

The process typically involves the use of a resin support to which the C-terminal amino acid is attached. Subsequent amino acids, with their α-amino groups protected (commonly with Fmoc or Boc), are then sequentially coupled and deprotected. For fluorinated amino acids, challenges can arise due to their unique electronic and steric properties, which may affect coupling efficiency and require optimization of coupling reagents and reaction times. Microwave-assisted SPPS has been shown to be effective in improving the efficiency of coupling sterically hindered or unusual amino acids.

Table 1: General Parameters for SPPS Incorporation of Non-Canonical Amino Acids

| Parameter | Description | Typical Conditions |

| Resin | Solid support for peptide assembly. | Rink amide resin for C-terminal amides; Wang or 2-chlorotrityl resin for C-terminal carboxylic acids. |

| Protecting Group | Protects the α-amino group during coupling. | Fmoc (9-fluorenylmethyloxycarbonyl) is widely used due to its base-lability. |

| Coupling Reagents | Activate the carboxylic acid for amide bond formation. | HBTU/HOBt, HATU, or DIC/Oxma are common choices. |

| Deprotection | Removes the N-terminal protecting group. | 20% piperidine (B6355638) in DMF for Fmoc removal. |

| Cleavage | Releases the completed peptide from the resin. | A cocktail of trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane). |

Biosynthetic and Cell-Free Protein Synthesis Approaches

Beyond chemical synthesis, biological systems can be harnessed to incorporate fluorinated amino acids into proteins. This can be achieved through both in vivo biosynthetic methods and in vitro cell-free protein synthesis (CFPS) systems. anu.edu.au

Biosynthetic incorporation often relies on the ability of the cell's translational machinery to recognize and utilize a non-canonical amino acid in place of its natural counterpart. This can be facilitated by using auxotrophic strains of bacteria that are unable to synthesize a particular natural amino acid, thereby forcing the incorporation of the supplied fluorinated analog. anu.edu.au

Cell-free protein synthesis (CFPS) offers a powerful alternative, providing an open environment where the components of transcription and translation can be directly manipulated. nsf.gov This allows for the efficient incorporation of unnatural amino acids by supplementing the reaction mixture with the desired fluorinated amino acid and, if necessary, an engineered aminoacyl-tRNA synthetase/tRNA pair. nsf.gov This approach has been successfully used to incorporate a variety of non-canonical amino acids into proteins, enabling the production of novel biopolymers with tailored properties. nsf.gov

Effects on Peptide/Protein Stability and Folding

The introduction of fluorine can have a profound impact on the stability and folding of peptides and proteins. The strong C-F bond and the high electronegativity of fluorine can alter local electronic environments and stereoelectronic effects, influencing secondary structure propensities.

Modulation of Protein Hydrophobicity and Conformational Constraints

Fluorination generally increases the hydrophobicity of an amino acid side chain. This increased hydrophobicity can drive the fluorinated residue into the core of a protein, influencing its folding and stability. The precise measurement of this effect can be achieved using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) to determine the chromatographic hydrophobicity index (CHI) of peptides containing the fluorinated residue.

The steric bulk and unique bonding characteristics of the fluorine atom can also impose significant conformational constraints on the peptide backbone. By restricting the available Ramachandran space for the amino acid residue, the incorporation of this compound can be used to favor specific secondary structures, such as β-turns or helical motifs. This conformational control is a valuable tool in the design of peptides with specific three-dimensional structures and biological activities.

Enzyme Inhibition and Mechanistic Studies

Fluorinated amino acids have a long history of use as enzyme inhibitors, often acting through mechanism-based inactivation, also known as "suicide inhibition." nih.gov In this process, the enzyme recognizes the fluorinated analog as a substrate and begins its catalytic cycle. However, the presence of the fluorine atom diverts the reaction pathway, leading to the formation of a reactive intermediate that covalently modifies and irreversibly inactivates the enzyme. nih.gov

This compound as a Mechanism-Based Enzyme Inhibitor

While direct studies on this compound as a mechanism-based inhibitor are limited in the reviewed literature, extensive research on the closely related compound, 3-amino-4-fluorobutanoic acid , provides significant insight into its potential mechanism of action against pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, such as aminotransferases.

Studies on the inactivation of γ-aminobutyric acid (GABA) aminotransferase by 3-amino-4-fluorobutanoic acid have shown that the enzyme processes the inhibitor, leading to the elimination of a fluoride (B91410) ion. This generates a highly reactive electrophilic intermediate within the active site. This intermediate then reacts with a nucleophilic residue in the enzyme's active site, forming a covalent bond and leading to irreversible inactivation.

Table 2: Proposed Mechanism of Enzyme Inactivation by a Fluorinated Butyric Acid Analog

| Step | Description |

| 1. Binding | The fluorinated amino acid binds to the active site of the PLP-dependent enzyme. |

| 2. Schiff Base Formation | The amino group of the inhibitor forms a Schiff base with the PLP cofactor. |

| 3. Catalysis Initiation | The enzyme initiates its catalytic cycle, leading to the abstraction of a proton. |

| 4. Fluoride Elimination | The presence of the fluorine atom facilitates its elimination as a fluoride ion, generating a reactive Michael acceptor. |

| 5. Covalent Modification | A nucleophilic residue in the enzyme's active site attacks the reactive intermediate, forming a covalent adduct. |

| 6. Inactivation | The covalent modification of the active site results in the irreversible inactivation of the enzyme. |

This mechanism highlights the potential of this compound to serve as a specific and potent inactivator of enzymes that recognize it as a substrate analog. The strategic placement of the fluorine atom makes it a powerful tool for studying enzyme mechanisms and for the development of novel therapeutic agents.

Interactions with Pyridoxal 5′-Phosphate (PLP)-Dependent Enzymes

Pyridoxal 5'-phosphate (PLP) is a versatile coenzyme essential for a multitude of enzymatic reactions involving amino acids. drugbank.com The aldehyde group of PLP typically forms a Schiff base (internal aldimine) with the ε-amino group of a lysine (B10760008) residue in the enzyme's active site. drugbank.com When an amino acid substrate, such as this compound, enters the active site, it displaces the lysine to form a new Schiff base (external aldimine) with PLP. drugbank.comwikipedia.org This external aldimine is central to all PLP-catalyzed reactions.

The subsequent reaction pathway is dictated by the specific enzyme. In transamination, for instance, a proton is removed from the α-carbon of the amino acid, leading to a quinonoid intermediate. drugbank.com This is followed by reprotonation at the aldehyde carbon of the coenzyme and hydrolysis, which releases an α-keto acid and pyridoxamine-5'-phosphate (PMP). drugbank.com The fluorine atom at the β-position of this compound can significantly influence these electronic rearrangements due to its strong electron-withdrawing nature, thereby affecting the rates and outcomes of the enzymatic reactions.

In the case of some PLP-dependent enzymes, such as alanine (B10760859) racemase, fluorinated analogs like trifluoroalanine (B10777074) can act as suicide substrates. nih.gov The inactivation mechanism involves the nucleophilic attack of an active site lysine on a β-difluoro-α,β-unsaturated imine intermediate formed from the fluorinated substrate. nih.gov This covalent modification leads to the irreversible inhibition of the enzyme.

Inhibition of Specific Enzymes (e.g., Aminotransferases, Racemases, Decarboxylases)

The presence of a fluorine atom in this compound makes it a potent inhibitor of various PLP-dependent enzymes. researchgate.net The electron-withdrawing nature of fluorine can facilitate the elimination of the α-proton and the β-fluoride ion, leading to the formation of a reactive aminoacrylate intermediate. This intermediate can then covalently modify the PLP cofactor or an active site residue, resulting in irreversible enzyme inactivation. nih.gov

Aminotransferases: Fluorinated amino acids can serve as inhibitors of aminotransferases. For example, the related compound α-fluoro-β-alanine has been shown to be a substrate for rat liver mitochondrial L-alanine-glyoxylate aminotransferase II, leading to the elimination of fluoride. nih.gov While not a classic inhibitor in this case, the interaction demonstrates the reactivity of β-fluoroamino acids with aminotransferases. L-Alanine was found to be a potent inhibitor of this defluorination reaction. nih.gov

Below is a table summarizing the kinetic parameters for the enzymatic defluorination of a related compound, (R,S)-α-fluoro-β-alanine, by L-alanine-glyoxylate aminotransferase II. nih.gov

| Substrate | kcat (min⁻¹) | Km (mM) |

| (R)-α-fluoro-β-alanine | 6.2 | 2.7 |

| (S)-α-fluoro-β-alanine | 2.6 | 0.88 |

Racemases: Alanine racemases, crucial for bacterial cell wall synthesis, are a key target for inhibition. Trifluoroalanine has been shown to be a potent inactivator of alanine racemases from Salmonella typhimurium and Bacillus stearothermophilus. nih.gov The inactivation proceeds through the formation of a stable, covalently modified enzyme. nih.gov

Decarboxylases: While specific data on the inhibition of decarboxylases by this compound is limited, fluorinated amino acid analogs are known to be effective inhibitors of this class of enzymes. researchgate.net The mechanism often involves the formation of a reactive intermediate that covalently modifies the enzyme or the PLP cofactor.

Elucidation of Enzyme Mechanism through Fluorine Substitution

The substitution of hydrogen with fluorine in substrate analogs is a powerful tool for investigating enzyme mechanisms. researchgate.net The strong electronegativity of fluorine can significantly alter the electronic properties of the substrate with minimal steric perturbation, allowing researchers to probe the nature of transition states and reaction intermediates. researchgate.net

By studying the kinetics of enzymes with fluorinated substrates like this compound, it is possible to infer whether a reaction proceeds through a cationic or anionic intermediate. The electron-withdrawing fluorine atom would destabilize a cationic intermediate, leading to a decrease in the reaction rate, whereas it would stabilize an anionic intermediate, potentially increasing the rate. researchgate.net

Furthermore, the fluorine atom serves as a sensitive reporter for NMR spectroscopy. ¹⁹F NMR can be used to monitor the binding of the fluorinated substrate to the enzyme and to characterize the electronic environment of the fluorine atom in the enzyme's active site. nih.gov Changes in the ¹⁹F chemical shift upon substrate binding or during catalysis can provide valuable insights into the conformational changes and electronic rearrangements that occur during the enzymatic reaction.

Metabolic Investigations and Pathway Analysis

Enzymatic Defluorination and Deamination Pathways

The metabolic fate of this compound can involve enzymatic cleavage of the carbon-fluorine bond, a process known as defluorination. While specific enzymes that act on this compound are not extensively characterized, studies on similar fluorinated compounds provide insights into potential pathways. Haloacid dehalogenases found in human gut microbes have been shown to be active on fluorinated organic acids. nih.gov These enzymes typically catalyze the hydrolytic cleavage of the C-F bond to produce a hydroxylated product and a fluoride ion. nih.govresearchgate.net

Deamination, the removal of the amino group, is a common step in amino acid catabolism. libretexts.orglibretexts.org For this compound, this process could be catalyzed by aminotransferases, leading to the formation of the corresponding α-keto acid, 3-fluoro-2-oxobutanoic acid. libretexts.org Alternatively, oxidative deamination could occur, producing the same α-keto acid along with ammonia (B1221849). nih.gov The subsequent fate of the fluorinated α-keto acid would depend on the specific metabolic pathways present in the organism. A study on the degradation of 4-fluoroglutamate by bacteria demonstrated a novel cell-free defluorination/deamination reaction, indicating that some organisms possess enzymes capable of simultaneously removing both the amino group and the fluorine atom. ucd.ie

Role in Amino Acid Biosynthesis and Catabolism Studies

Fluorinated amino acids like this compound can be valuable tools for studying amino acid biosynthesis and catabolism. nih.gov By introducing a fluorinated analog into a biological system, researchers can track its incorporation into metabolic pathways and identify the enzymes that interact with it. The fluorine atom acts as a unique label that can be detected by ¹⁹F NMR or mass spectrometry.

In studies of amino acid biosynthesis, this compound could be used to probe the substrate specificity of enzymes involved in the synthesis of related amino acids. nih.gov Its ability to be incorporated, or to inhibit specific enzymes, can provide information about the active site architecture and the catalytic mechanism of these enzymes.

In catabolic studies, tracing the breakdown of this compound can help to elucidate the metabolic pathways involved in the degradation of branched-chain and fluorinated amino acids. nih.gov Identifying the resulting metabolites can reveal the enzymatic reactions that occur and the ultimate fate of the carbon skeleton and the fluorine atom.

Tracing Metabolic Fates and Metabolite Identification

The use of isotopically labeled compounds is a cornerstone of metabolic research. The radioisotope ¹⁸F can be incorporated into this compound to create a tracer for positron emission tomography (PET) imaging. nih.gov PET allows for the non-invasive, real-time visualization of the distribution and accumulation of the tracer in a living organism.

Studies using the ¹⁸F-labeled analog, (R)-2-Amino-3-[¹⁸F]fluoro-2-methylpropanoic acid, have provided valuable data on its biodistribution. nih.gov These studies can reveal which tissues and organs take up the compound, providing clues about its transport mechanisms and sites of metabolism. For example, high uptake in a particular organ might indicate a high level of amino acid transport or metabolism in that tissue.

The table below summarizes the biodistribution of (R)-2-Amino-3-[¹⁸F]fluoro-2-methylpropanoic acid in rats with 9L gliosarcoma at 30 minutes post-injection. nih.gov

| Tissue | % Injected Dose / gram (%ID/g) |

| Blood | 1.23 ± 0.15 |

| Plasma | 2.13 ± 0.28 |

| Heart | 1.15 ± 0.11 |

| Lungs | 0.81 ± 0.08 |

| Liver | 1.34 ± 0.10 |

| Spleen | 0.82 ± 0.11 |

| Pancreas | 2.96 ± 0.53 |

| Kidneys | 3.47 ± 0.35 |

| Muscle | 0.54 ± 0.05 |

| Bone | 0.35 ± 0.04 |

| Brain | 0.06 ± 0.01 |

| Tumor | 2.42 ± 0.40 |

Identifying the metabolites of this compound is crucial for a complete understanding of its metabolic fate. This can be achieved by analyzing biological samples (e.g., urine, blood, tissue extracts) using techniques such as mass spectrometry and NMR. By comparing the mass spectra or NMR signals of the samples with those of the parent compound, it is possible to identify new molecules that have been formed through metabolic transformation.

Applications as Biophysical Probes in Protein Science

The fluorine atom in this compound serves as a sensitive biophysical probe, enabling detailed studies of protein structure and function through specialized analytical methods.

19F NMR Spectroscopy for Protein Structure, Function, and Drug Binding Studies

The incorporation of fluorine-containing amino acids into proteins provides a powerful tool for investigation by 19F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govucla.edu The 19F nucleus has several advantages for NMR studies: it is a spin-1/2 nucleus with 100% natural abundance, and its high gyromagnetic ratio results in a signal-to-noise sensitivity that is 83% of that of a proton. ucla.edu Furthermore, fluorine is virtually absent in biological systems, eliminating background signals. ucla.edunih.gov

When an amino acid like this compound is incorporated into a protein's structure, the 19F NMR signal is highly sensitive to the local chemical environment due to its very broad chemical shift range of over 400 ppm. ucla.edu This sensitivity allows researchers to monitor subtle conformational changes in protein structure that occur during events such as ligand binding, protein-protein interactions, or enzymatic reactions. nih.govresearchgate.net Changes in the chemical shift of the fluorine probe can indicate alterations in the protein's tertiary structure, even those occurring at a significant distance from the labeled site. researchgate.net This technique, often referred to as protein-observed 19F-NMR (PrOF NMR), is well-suited for fragment-based drug screening, quantifying binding affinity, and assessing the druggability of new protein targets. nih.gov

Positron Emission Tomography (PET) Imaging Applications with 18F-Labeled Analogues

Radioactively labeled amino acids, particularly those containing the positron-emitting isotope fluorine-18 (B77423) (18F), are valuable tracers for Positron Emission Tomography (PET) imaging, especially in oncology. mdpi.comfrontiersin.org Many tumor cells exhibit increased uptake of amino acids to support their rapid proliferation. frontiersin.org PET tracers based on amino acids can often provide better contrast for brain tumors than the commonly used 2-[18F]fluoro-2-deoxy-D-glucose ([18F]FDG), due to the high glucose uptake in the normal brain. mdpi.comfrontiersin.org

A fluorinated analog, (R)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid ([18F]FAMP), has been evaluated as a PET tracer for tumor imaging. nih.govnih.gov Studies have shown that these non-natural amino acids are taken up by tumor cells through amino acid transporter systems, such as the A-type and L-type transporters. nih.govnih.gov In preclinical studies using a rat gliosarcoma model, [18F]FAMP demonstrated significant accumulation in the tumor. nih.govnih.gov This high uptake in cancerous tissue compared to surrounding healthy tissue makes it a promising agent for detecting intracranial neoplasms. nih.gov

| Tracer | Target Transporter System | Tumor Model | Tumor vs. Normal Brain Ratio (at 60 min) | Reference |

| (R)-[18F]FAMP | A-type, L-type, ASC | 9L Gliosarcoma | 36:1 | nih.gov, nih.gov |

| (S)-[18F]FAMP | A-type, L-type, ASC | 9L Gliosarcoma | Lower uptake than (R)-isomer | nih.gov, nih.gov |

Modulation of Biological Activity and Receptor Interactions

The introduction of fluorine into amino acid structures can significantly modulate their interaction with biological targets, enhancing binding forces and affecting receptor affinity and selectivity.

Enhancing Intermolecular Forces and Target Binding

Fluorination can enhance the non-covalent binding of molecules to their biological targets by modulating various intermolecular forces. mdpi.com The highly electronegative fluorine atom creates a polar carbon-fluorine (C-F) bond. This bond can participate in favorable dipolar interactions within a protein's binding pocket, leading to enhanced affinity. mdpi.com The introduction of fluorine can also influence hydrogen bonding and van der Waals forces. mdpi.comnews-medical.net By altering the electronic properties and surface characteristics of the amino acid side chain, fluorine substitution can lead to more stable and specific interactions with a target protein or receptor. mdpi.com

Effects on Receptor Affinity and Selectivity

The changes in intermolecular forces induced by fluorination can directly impact a molecule's affinity and selectivity for specific receptors. mdpi.com By modifying the electronic distribution and steric profile of an amino acid, the strategic placement of a fluorine atom can improve its fit within the binding site of a particular receptor subtype. For example, fluorinated analogs of amino acids are developed to specifically target certain amino acid transport systems that are overexpressed in cancer cells. frontiersin.orgnih.gov Research into derivatives of (R)-2-amino-3-triazolpropanoic acid has shown that modifications to the side chain can result in compounds that act as agonists with specific activity for certain N-Methyl-D-aspartate (NMDA) receptor subtypes. frontiersin.org This demonstrates that fluorination and related modifications can be a key strategy for designing ligands with tailored receptor interaction profiles, enhancing potency and selectivity for the desired biological target. frontiersin.org

| Compound Class | Effect of Fluorination/Modification | Impact on Receptor Interaction |

| Fluorinated Amino Acids | Modulates dipolar character and hydrophobic forces | Enhances binding affinity and target residence time |

| Amino Acid PET Tracers | Mimics natural amino acids for transporter uptake | Increases selectivity for specific transporters (e.g., System A) overexpressed in tumors |

| NMDA Receptor Agonists | Alters side-chain structure and electronics | Achieves subtype-specific activity and variable potency |

Advanced Analytical and Characterization Techniques in Research

Mass Spectrometry (MS) and Tandem MS for Structural Elucidation and Metabolite Identification

Mass spectrometry (MS) is an indispensable tool for the structural analysis of biological molecules. pioneerpublisher.com For 2-Amino-3-fluorobutyric acid, high-resolution mass spectrometry (HRMS) provides a precise measurement of its molecular mass, which is fundamental for confirming its elemental composition. Techniques like electrospray ionization (ESI) are commonly employed for the analysis of polar molecules such as amino acids, allowing for gentle ionization and minimizing fragmentation. pioneerpublisher.com

Tandem mass spectrometry (MS/MS) is a more advanced application used for detailed structural elucidation and the identification of metabolites in complex mixtures. pioneerpublisher.comnih.gov In an MS/MS experiment, the protonated molecule of this compound (the precursor ion) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions (product ions) provide a veritable fingerprint of the molecule's structure. By analyzing the fragmentation pattern, researchers can confirm the connectivity of atoms within the molecule. For instance, characteristic losses, such as the neutral loss of formic acid (HCOOH) or the loss of the amine group (NH3), can be observed.

In the context of metabolomics, the coupling of ultra-high-performance liquid chromatography with tandem mass spectrometry (UHPLC-MS/MS) enables the sensitive and specific quantification of this compound in biological samples like plasma or tissue extracts. researchgate.netmdpi.com This method allows for the separation of the target analyte from a complex matrix before its detection and fragmentation by the mass spectrometer, which is crucial for identifying its metabolic fate. nih.govresearchgate.net

Hypothetical Fragmentation Data for this compound in Positive Ion Mode ESI-MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Assignment |

|---|---|---|---|

| [M+H]⁺ | Varies | H₂O | Loss of water |

| [M+H]⁺ | Varies | HCOOH | Loss of formic acid from the carboxyl group |

| [M+H]⁺ | Varies | NH₃ | Loss of ammonia (B1221849) from the amino group |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Beyond ¹⁹F NMR)

While ¹⁹F NMR is a key technique for fluorinated compounds, other NMR methods provide a comprehensive picture of the molecule's structure.

¹H NMR and ¹³C NMR for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, non-destructive techniques for confirming the chemical structure of this compound. steelyardanalytics.comscielo.br These methods provide detailed information about the chemical environment, connectivity, and stereochemistry of the hydrogen and carbon atoms in the molecule. steelyardanalytics.commdpi.com

In the ¹H NMR spectrum of this compound, one would expect to see distinct signals for the proton on the alpha-carbon (α-H), the proton on the beta-carbon (β-H), and the protons of the methyl group (CH₃). The presence of the neighboring fluorine atom would cause characteristic splitting of the signals for the β-H and the methyl protons due to spin-spin coupling (J-coupling). Similarly, the α-H would be coupled to the β-H.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. steelyardanalytics.comillinois.edu Signals for the carboxyl carbon (-COOH), the alpha-carbon (α-C), the beta-carbon (β-C), and the methyl carbon (-CH₃) would be observed at characteristic chemical shifts. The carbon signals, particularly for the β-C and α-C, would also exhibit coupling with the fluorine atom (¹³C-¹⁹F coupling), providing further structural confirmation. mdpi.com The combination of ¹H, ¹³C, and two-dimensional NMR experiments like COSY and HSQC allows for the unambiguous assignment of all proton and carbon signals, thereby verifying the complete structure of this compound. scielo.br

Expected NMR Data for this compound

| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Couplings |

|---|---|---|---|---|

| ¹H | α-CH | ~3.5 - 4.5 | Doublet of quartets | J(Hα-Hβ), J(Hα-F) |

| ¹H | β-CH | ~4.5 - 5.5 | Doublet of quartets | J(Hβ-Hα), J(Hβ-CH₃), J(Hβ-F) |

| ¹H | γ-CH₃ | ~1.2 - 1.8 | Doublet of doublets | J(CH₃-Hβ), J(CH₃-F) |

| ¹³C | COOH | ~170 - 180 | Singlet or small doublet | J(C-F) |

| ¹³C | α-CH | ~50 - 60 | Doublet | J(Cα-F) |

| ¹³C | β-CH | ~85 - 95 | Doublet | J(Cβ-F) |

Note: The expected chemical shifts and multiplicities are estimations and can vary based on solvent and pH.

X-ray Crystallography for Ligand-Enzyme Complex Analysis

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of molecules, including protein-ligand complexes. nih.govnih.gov This technique can provide unparalleled insight into how this compound interacts with its biological target, such as an enzyme, at an atomic level. mdpi.com To achieve this, the target enzyme must first be co-crystallized with this compound.

Once a suitable crystal is obtained, it is exposed to a focused beam of X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the individual atoms in the protein and the bound ligand can be determined. rcsb.org

The resulting structure of the ligand-enzyme complex can reveal:

The precise orientation and conformation of this compound within the enzyme's active site.

Specific intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, between the ligand and the amino acid residues of the enzyme.

Any conformational changes in the enzyme that occur upon ligand binding.

This detailed structural information is invaluable for understanding the mechanism of action, for structure-based drug design, and for explaining the basis of enzyme specificity and inhibition. nih.gov

Spectroscopic and Kinetic Studies for Enzyme-Substrate Interactions

Spectroscopic and kinetic studies are fundamental to characterizing the interaction between an enzyme and a substrate or inhibitor. nih.govmdpi.com These methods can determine the efficiency and mechanism by which an enzyme processes this compound (if it is a substrate) or the potency with which it blocks the enzyme's activity (if it is an inhibitor).

Spectroscopic assays, often utilizing UV-Visible or fluorescence spectroscopy, can be used to monitor the progress of an enzymatic reaction in real-time. nih.gov This is achieved by detecting changes in the absorbance or fluorescence of a substrate, product, or cofactor over time.

Steady-state kinetics are used to determine key enzymatic parameters. By measuring the initial reaction rate at various concentrations of the substrate and the potential inhibitor (this compound), one can determine:

Michaelis-Menten constant (Kₘ): A measure of the substrate's affinity for the enzyme.

Maximum velocity (Vₘₐₓ): The maximum rate of the reaction when the enzyme is saturated with the substrate.

Catalytic constant (k꜀ₐₜ): The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time.

Inhibition constant (Kᵢ): A measure of the inhibitor's potency.

These kinetic parameters allow researchers to quantify the selectivity of an enzyme for different substrates and to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). mdpi.com Such studies are critical for understanding the biological role of this compound and its potential as a modulator of enzyme activity. nih.gov

Q & A

Q. How do structural analogs (e.g., 2-Amino-4-fluorobutyric acid) compare in metabolic stability assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.